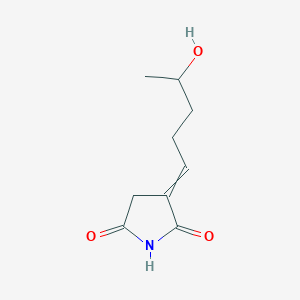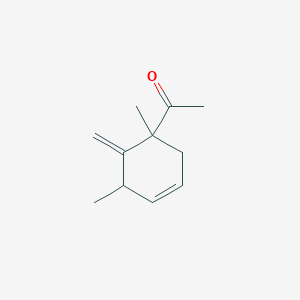![molecular formula C5H12N6O3Si B14368472 [Bis(carbamoylamino)-ethenylsilyl]urea CAS No. 90332-39-1](/img/structure/B14368472.png)
[Bis(carbamoylamino)-ethenylsilyl]urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[Bis(carbamoylamino)-ethenylsilyl]urea is a unique compound that falls under the category of carbamoyl derivatives This compound is characterized by its distinctive structure, which includes both carbamoylamino and silyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [Bis(carbamoylamino)-ethenylsilyl]urea typically involves the reaction of carbamoylamino derivatives with silyl-containing compounds. One common method includes the use of carbonylimidazolide in water with a nucleophile, which provides an efficient and general method for the preparation of urea, carbamates, and thiocarbamates without an inert atmosphere . The products precipitate out from the reaction mixture and can be obtained in high purity by filtration.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, but optimized for higher yields and purity. The use of nonmetallic regenerable reagents and catalysts, such as Si(OMe)4 and DBU, enables the direct conversion of low-concentration CO2 into carbamates, which can be scaled up for industrial applications .
Chemical Reactions Analysis
Types of Reactions
[Bis(carbamoylamino)-ethenylsilyl]urea undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The silyl and carbamoylamino groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include activated sulfonium reagents, DBU, and Si(OMe)4. The reactions are typically carried out under mild and metal-free conditions, which makes them environmentally friendly .
Major Products Formed
Scientific Research Applications
[Bis(carbamoylamino)-ethenylsilyl]urea has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential role in biological processes and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including drug development and delivery.
Industry: Utilized in the production of polymers, coatings, and other industrial materials.
Mechanism of Action
The mechanism of action of [Bis(carbamoylamino)-ethenylsilyl]urea involves the addition of a carbamoyl moiety to proteins, peptides, or amino acids. The molecular targets and pathways involved in these effects are still under investigation, but they are believed to play a role in processes such as atherosclerosis, immune system dysfunction, and renal fibrosis .
Comparison with Similar Compounds
Similar Compounds
Carbamoylamino Group: A related compound that shares the carbamoylamino functional group.
1,3-Bis(3-boronophenyl)urea:
Uniqueness
[Bis(carbamoylamino)-ethenylsilyl]urea is unique due to its combination of carbamoylamino and silyl groups, which confer distinct chemical and physical properties. This uniqueness makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
90332-39-1 |
|---|---|
Molecular Formula |
C5H12N6O3Si |
Molecular Weight |
232.27 g/mol |
IUPAC Name |
[bis(carbamoylamino)-ethenylsilyl]urea |
InChI |
InChI=1S/C5H12N6O3Si/c1-2-15(9-3(6)12,10-4(7)13)11-5(8)14/h2H,1H2,(H3,6,9,12)(H3,7,10,13)(H3,8,11,14) |
InChI Key |
ORZLSMMWRCXQCO-UHFFFAOYSA-N |
Canonical SMILES |
C=C[Si](NC(=O)N)(NC(=O)N)NC(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(1R,2S)-2-(2,5-Dimethoxyphenyl)cyclopentyl]methanesulfonic acid](/img/structure/B14368406.png)
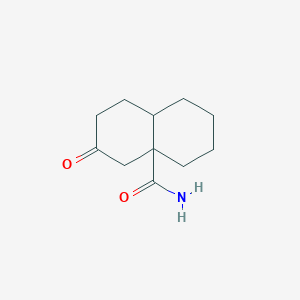
![2,4-diphenyl-3H-thieno[3,4-b][1,4]diazepine;hydrochloride](/img/structure/B14368420.png)
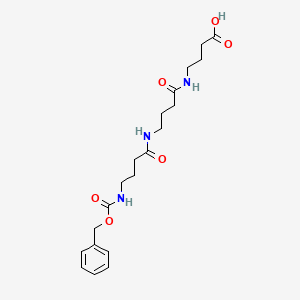
![2-[1-(4-Methoxyphenyl)prop-2-en-1-yl]cyclohexa-2,5-diene-1,4-dione](/img/structure/B14368432.png)

![2,2'-[(5,7-Dimethyl-1,8-naphthyridin-2-yl)azanediyl]di(ethan-1-ol)](/img/structure/B14368449.png)

![N-[4-Ethoxy-3-methyl-5-(prop-2-en-1-yl)phenyl]butanamide](/img/structure/B14368454.png)
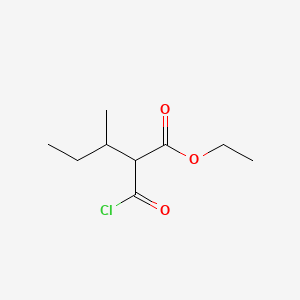
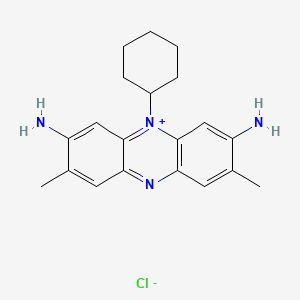
![4-[2-(4-Aminophenyl)ethenyl]-3-(trifluoromethyl)aniline](/img/structure/B14368469.png)
